Teflurane
Overview
Description
Preparation Methods
Teflurane can be synthesized through the halogenation of ethane derivatives. The synthetic route typically involves the reaction of ethane with bromine and fluorine under controlled conditions to produce 2-bromo-1,1,1,2-tetrafluoroethane . Industrial production methods focus on optimizing the yield and purity of the compound while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Teflurane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, though this is not a common reaction due to its stability.
Reduction: The compound can be reduced, but this reaction is less common.
Substitution: this compound can undergo substitution reactions where the bromine or fluorine atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated ethanes .
Scientific Research Applications
Teflurane has been studied for its potential use in various fields:
Chemistry: As a halocarbon, this compound is of interest in the study of halogenated compounds and their properties.
Biology: Research has explored its effects on biological systems, particularly its anesthetic properties.
Medicine: Although not marketed, this compound was investigated as an inhalational anesthetic.
Mechanism of Action
The mechanism by which teflurane exerts its effects involves its interaction with the central nervous system. This compound acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia . It also affects other ion channels and receptors, contributing to its overall anesthetic effect .
Comparison with Similar Compounds
Teflurane is similar to other halogenated anesthetics such as methoxyflurane, halothane, and desflurane. it is unique in its specific halogenation pattern and its associated cardiac arrhythmias . Other similar compounds include:
Methoxyflurane: Known for its high potency and slow onset of action.
This compound’s uniqueness lies in its specific combination of bromine and fluorine atoms, which contribute to its distinct chemical and physical properties .
Properties
IUPAC Name |
2-bromo-1,1,1,2-tetrafluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF4/c3-1(4)2(5,6)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXZIZDRFQFCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861765 | |
Record name | 2-Bromo-1,1,1,2-tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124-72-1, 30283-90-0 | |
Record name | 2-Bromo-1,1,1,2-tetrafluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Teflurane [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, bromotetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030283900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,1,1,2-tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEFLURANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6492U1O9V8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Teflurane and what were its initial applications?
A1: this compound, chemically known as 1,1,1,2-tetrafluoro-2-bromoethane, is a halogenated hydrocarbon that was investigated as a potential anesthetic gas. [, , ] Its non-flammable and non-explosive nature made it an attractive alternative to flammable anesthetics like cyclopropane. [] Research began in the late 1950s, with initial studies conducted on dogs. [] this compound was found to have anesthetic properties but was more potent than initially desired. [] Despite this, clinical trials in humans commenced in 1960. []
Q2: How does this compound compare to other anesthetic agents in terms of its effects on the cardiovascular system?
A2: Studies in cats showed that this compound significantly lowers arterial blood pressure. [] It also induced spontaneous ventricular arrhythmias in a higher proportion of animals compared to halothane, another anesthetic agent. [] These arrhythmias were successfully treated with the intravenous administration of propranolol, a beta-blocker. [] Unlike halothane, which causes minimal metabolic acidosis, this compound use resulted in both respiratory and metabolic acidosis, contributing to a decrease in plasma pH. []
Q3: Does this compound impact the sympathetic nervous system?
A3: Research suggests that this compound has variable effects on sympathetic activity. [] In animal studies, it inconsistently increased sympathetic discharge, unlike agents like diethyl ether and chloroform, which consistently enhance sympathetic activity. [] Interestingly, adding nitrous oxide to this compound often increased sympathetic discharge. []
Q4: Are there concerns regarding this compound's toxicity?
A4: While this compound showed initial promise as an anesthetic agent, research highlighted some potential concerns. Studies were conducted to investigate the possibility of renal toxicity in animals. [] The full toxicological profile of this compound, including long-term effects, would require further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.